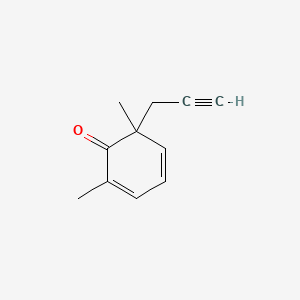
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with dimethyl and propynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylcyclohexanone and propargyl bromide.
Alkylation Reaction: The first step involves the alkylation of 2,6-dimethylcyclohexanone with propargyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction introduces the propynyl group at the 2-position of the cyclohexanone ring.
Dehydrogenation: The resulting intermediate is then subjected to dehydrogenation using a suitable oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2) to form the cyclohexadiene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexadiene derivatives
科学研究应用
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
作用机制
The mechanism of action of 2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one involves its interaction with molecular targets and pathways. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes and result in specific effects.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-3,5-cyclohexadiene-1-one: Lacks the propynyl group, resulting in different chemical properties and reactivity.
2,6-Dimethyl-2-(2-butynyl)-3,5-cyclohexadiene-1-one: Contains a butynyl group instead of a propynyl group, leading to variations in its chemical behavior and applications.
Uniqueness
2,6-Dimethyl-2-(2-propynyl)-3,5-cyclohexadiene-1-one is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis, material science, and medicinal chemistry.
属性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
2,6-dimethyl-6-prop-2-ynylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H12O/c1-4-7-11(3)8-5-6-9(2)10(11)12/h1,5-6,8H,7H2,2-3H3 |
InChI 键 |
HNCGCDWUYLGEJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC(C1=O)(C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


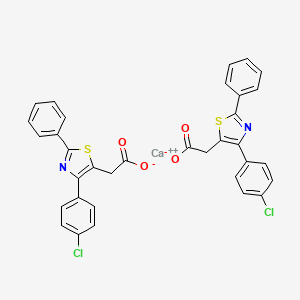
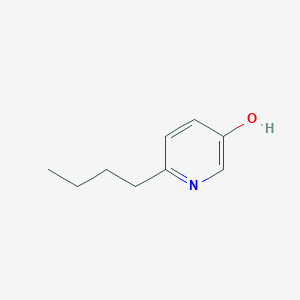
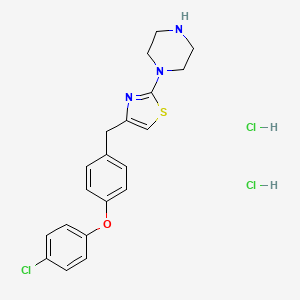
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
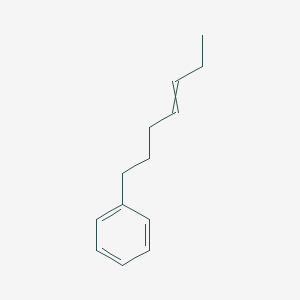
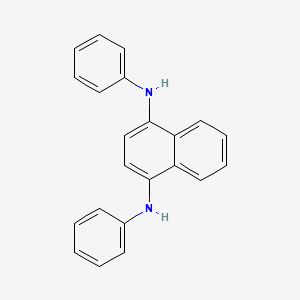

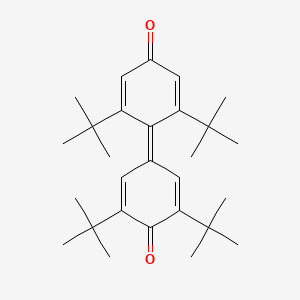
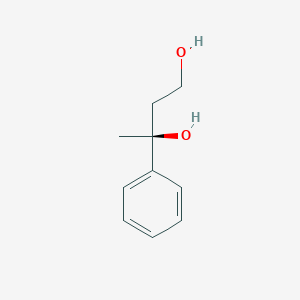
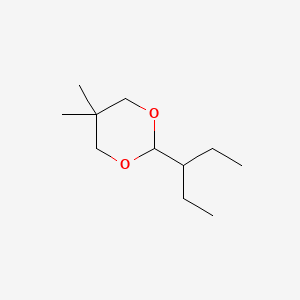
![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)
